molecular formula C29H29FN2O6 B11053902 2-(4-fluorophenyl)-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

2-(4-fluorophenyl)-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

Katalognummer B11053902
Molekulargewicht: 520.5 g/mol
InChI-Schlüssel: ICRZFWIAUZUDCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexane core substituted with multiple functional groups, including fluorophenyl, hydroxy, methoxyphenyl, and carboxamide groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions

    Cyclohexane Core Formation: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Substituent Introduction: The introduction of the 4-fluorophenyl group can be achieved through a Friedel-Crafts acylation reaction. The hydroxy group can be introduced via a hydroxylation reaction, while the methoxyphenyl groups can be added through nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide groups through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: NaBH₄ or LiAlH₄ in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K₂CO₃.

Major Products

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Formation of new compounds with different substituents replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine and methoxy groups can enhance the compound’s bioavailability and metabolic stability.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and methoxyphenyl groups could enhance binding affinity and specificity, while the hydroxy and carboxamide groups could participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-chlorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide: Similar structure but with a bromine atom instead of fluorine.

    2-(4-methylphenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it potentially more effective in certain applications compared to its analogs with different substituents.

Eigenschaften

Molekularformel

C29H29FN2O6

Molekulargewicht

520.5 g/mol

IUPAC-Name

2-(4-fluorophenyl)-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C29H29FN2O6/c1-29(36)16-21(33)25(27(34)31-19-8-4-6-10-22(19)37-2)24(17-12-14-18(30)15-13-17)26(29)28(35)32-20-9-5-7-11-23(20)38-3/h4-15,24-26,36H,16H2,1-3H3,(H,31,34)(H,32,35)

InChI-Schlüssel

ICRZFWIAUZUDCT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.